Comparative Structural and Physicochemical Differentiation from the Non-Chlorinated Analog
The target compound's 2-chloro substituent on the benzamide ring differentiates it from its closest non-halogenated analog, N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide (CAS 941926-51-8). The chlorine atom increases the molecular weight by 34.44 g/mol (415.84 vs. 381.40 g/mol) and introduces a significant dipole moment alteration, impacting molecular recognition. While direct comparative biochemical IC50 values are not publicly available, the structural difference is critical as 2-chlorobenzamide groups are known pharmacophoric elements for kinase hinge-binding motifs.
| Evidence Dimension | Molecular Weight and Key Substituent |
|---|---|
| Target Compound Data | 415.84 g/mol; contains 2-Cl substituent on benzamide ring |
| Comparator Or Baseline | CAS 941926-51-8; 381.40 g/mol; no chlorine substituent |
| Quantified Difference | Delta = +34.44 g/mol; Presence vs. absence of chlorine atom |
| Conditions | Structural comparison based on CAS registry data |
Why This Matters
This structural distinction directly affects binding pocket complementarity in kinase targets, making the chlorinated analog a distinct chemical probe that requires specific procurement.
- [1] Kuujia.com. Cas no 899964-75-1 (2-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methylbenzamide). View Source
